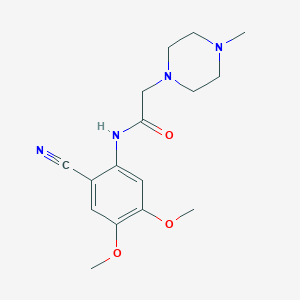![molecular formula C18H11ClN4O3 B3746356 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746356.png)
5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Descripción general
Descripción
5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle. In materials science, it acts as a fluorescent probe by binding to metal ions and emitting light.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has a cytotoxic effect on cancer cells, with IC50 values ranging from 1.5 to 5.0 μM. It has also been shown to induce apoptosis and disrupt the cell cycle in cancer cells. In materials science, it exhibits fluorescence properties when bound to metal ions, making it a potential probe for detecting metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is its potential as an anti-cancer agent, with studies showing promising results in vitro. It also exhibits fluorescence properties when bound to metal ions, making it a potential probe for detecting metal ions.
One of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited in vivo studies, which makes it difficult to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent in vivo, particularly in animal models of cancer. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological and environmental samples. Additionally, further studies could be conducted to elucidate its mechanism of action and optimize its synthesis method for improved yield and purity.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been studied for its potential use as a fluorescent probe for detecting metal ions. In organic electronics, it has been investigated for its potential use as an electron-transporting material in organic light-emitting diodes.
Propiedades
IUPAC Name |
5-(2-chloro-4-nitrophenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4O3/c19-16-11-14(23(24)25)7-8-15(16)18-20-17(21-26-18)12-3-5-13(6-4-12)22-9-1-2-10-22/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESNNCVAABKVAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-benzylpiperazin-1-yl)carbonyl]-6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole](/img/structure/B3746273.png)
![2-[4-(2-methoxybenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B3746278.png)
![3-methoxy-N-{[(5-methyl-1H-pyrazol-3-yl)amino]carbonyl}benzamide](/img/structure/B3746280.png)


![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B3746302.png)
![4-[(4-benzylpiperidin-1-yl)acetyl]-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B3746312.png)


![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B3746334.png)
![2-(4-{[(4-ethoxyphenyl)amino]carbonothioyl}-1-piperazinyl)-N-isopropylacetamide](/img/structure/B3746339.png)
![5-(3,4-diethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746368.png)
![ethyl 4-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B3746372.png)
![1-[4-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)phenyl]ethanone](/img/structure/B3746376.png)